1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE
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Overview
Description
1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE is an organic compound with the chemical formula C11H19NO3S. It is a white crystalline powder known for its use as an intermediate in organic synthesis. This compound is particularly valued for its role in the synthesis of various drugs and pesticides, including antibiotics and anticancer drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: A commonly used method is to add 1-methylsulfonylchloromethyl to an aminopiperidine solution under the action of a base to form the target product .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for pharmaceutical and agricultural applications .
Chemical Reactions Analysis
Types of Reactions: 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of various pharmaceuticals, including antibiotics and anticancer drugs.
Industry: It is used in the production of pesticides and other agrochemicals
Mechanism of Action
The mechanism of action of 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
- 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERAZINE
- 4-AMINO-1-METHANESULFONYLPIPERIDINE
Comparison: 1-CYCLOBUTANECARBONYL-4-METHANESULFONYLPIPERIDINE is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it offers advantages in terms of stability, reactivity, and efficacy in various applications .
Properties
IUPAC Name |
cyclobutyl-(4-methylsulfonylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-16(14,15)10-5-7-12(8-6-10)11(13)9-3-2-4-9/h9-10H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCKDVSPDHCTPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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